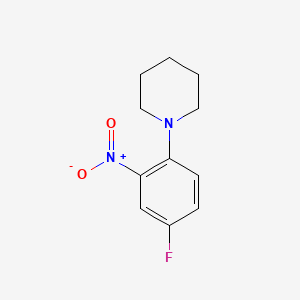

1-(4-Fluoro-2-nitrophenyl)piperidine

Description

The exact mass of the compound 1-(4-Fluoro-2-nitrophenyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Fluoro-2-nitrophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-2-nitrophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBDMNNCMGUEAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372057 |

Source

|

| Record name | 1-(4-fluoro-2-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-70-0 |

Source

|

| Record name | 1-(4-fluoro-2-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-2-nitrophenyl)piperidine is a substituted aromatic heterocyclic compound with the chemical formula C₁₁H₁₃FN₂O₂.[1] Its structure consists of a piperidine ring attached to a 4-fluoro-2-nitrophenyl group. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. The presence of a nitro group, a fluorine atom, and a piperidine moiety makes it a versatile building block for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and available spectral data.

Chemical and Physical Properties

1-(4-Fluoro-2-nitrophenyl)piperidine is a solid at room temperature.[] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 719-70-0 | [1][3] |

| Molecular Formula | C₁₁H₁₃FN₂O₂ | [1][4] |

| Molecular Weight | 224.23 g/mol | [1] |

| Appearance | Solid | [] |

| Melting Point | 40-50 °C | [] |

Synthesis

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a suitably substituted fluoro-nitro-benzene with piperidine. The electron-withdrawing nitro group on the aromatic ring facilitates the displacement of the fluoride ion by the nucleophilic piperidine.

Reaction Scheme

The logical synthetic pathway involves the reaction of 1,4-difluoro-2-nitrobenzene with piperidine. The greater activation of the fluorine atom at the 1-position by the ortho-nitro group favors the desired substitution pattern.

Caption: Synthetic route to 1-(4-Fluoro-2-nitrophenyl)piperidine.

Detailed Experimental Protocol

While a specific protocol for 1-(4-Fluoro-2-nitrophenyl)piperidine is not explicitly detailed in the searched literature, a general procedure for a similar nucleophilic aromatic substitution reaction can be adapted. The following protocol is based on the synthesis of a structurally related compound and established principles of SNAr reactions.

Materials and Reagents:

-

1,4-Difluoro-2-nitrobenzene

-

Piperidine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 equivalent).

-

Dissolve the starting material in anhydrous DMF.

-

Add piperidine (1.1 to 2.0 equivalents) to the solution.

-

Add potassium carbonate (2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours (e.g., 12 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(4-Fluoro-2-nitrophenyl)piperidine.

Caption: General experimental workflow for synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1-(4-Fluoro-2-nitrophenyl)piperidine are not available in the public domain literature that was searched. However, based on the chemical structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the fluoro-nitrophenyl ring and the aliphatic protons of the piperidine ring. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7.0-8.0 ppm) due to coupling with each other and the fluorine atom. The protons on the piperidine ring will appear as multiplets in the upfield region (typically between 1.5 and 3.5 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield of the piperidine signals.

-

¹³C NMR: The spectrum will show signals for the 11 carbon atoms in the molecule. The aromatic carbons will appear in the range of approximately 110-160 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The carbons of the piperidine ring will be found in the aliphatic region (around 20-55 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching: Below 3000 cm⁻¹

-

N-O stretching (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

C-F stretching: A strong band in the region of 1250-1000 cm⁻¹.

-

C-N stretching: Around 1360-1250 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 224. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the piperidine ring.

Biological Activity and Signaling Pathways

There is no significant information available in the searched scientific literature to suggest that 1-(4-Fluoro-2-nitrophenyl)piperidine has any well-characterized biological activity or that it interacts with specific signaling pathways. Its primary role appears to be that of a synthetic intermediate.

Safety and Handling

As with any chemical, 1-(4-Fluoro-2-nitrophenyl)piperidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-Fluoro-2-nitrophenyl)piperidine is a valuable building block in organic synthesis. This guide has provided a summary of its known chemical and physical properties, a detailed, adaptable experimental protocol for its synthesis via nucleophilic aromatic substitution, and predicted spectroscopic data. The lack of extensive experimental data in the public domain highlights an opportunity for further characterization of this compound. As a versatile intermediate, it holds potential for the synthesis of novel compounds with applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Fluoro-2-nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(4-Fluoro-2-nitrophenyl)piperidine, a compound of interest in medicinal chemistry and drug discovery. This document details the synthetic protocol, physicochemical properties, and spectroscopic data interpretation essential for its unambiguous identification and characterization.

Compound Identity and Physicochemical Properties

1-(4-Fluoro-2-nitrophenyl)piperidine is a substituted aromatic piperidine derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₃FN₂O₂ | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| CAS Number | 719-70-0 | [1] |

| Appearance | Expected to be a solid | Inferred |

Synthesis by Nucleophilic Aromatic Substitution

The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a suitably activated aryl halide with piperidine.

Synthetic Workflow

The overall workflow for the synthesis and isolation of 1-(4-Fluoro-2-nitrophenyl)piperidine is depicted below.

Caption: General workflow for the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine.

Experimental Protocol

The following protocol is adapted from a general method for aqueous SNAr reactions, which is a scalable and environmentally friendly approach.[2]

Materials:

-

1,4-Difluoro-2-nitrobenzene

-

Piperidine

-

Potassium phosphate tribasic (K₃PO₄)

-

Distilled water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 eq).

-

Add distilled water to the flask.

-

Add potassium phosphate tribasic (K₃PO₄) (1.1 eq) and stir until dissolved.

-

Add piperidine (1.05 eq) to the reaction mixture.

-

Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(4-Fluoro-2-nitrophenyl)piperidine.

Structural Elucidation

The structural confirmation of 1-(4-Fluoro-2-nitrophenyl)piperidine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

The chemical structure of 1-(4-Fluoro-2-nitrophenyl)piperidine is presented below.

Caption: Chemical structure of 1-(4-Fluoro-2-nitrophenyl)piperidine.

Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | dd | 1H | Ar-H ortho to NO₂ and meta to F |

| ~ 7.2 - 7.4 | m | 1H | Ar-H meta to NO₂ and ortho to F |

| ~ 7.0 - 7.2 | t | 1H | Ar-H ortho to piperidine and meta to NO₂ |

| ~ 3.1 - 3.3 | t | 4H | -N-CH₂- (piperidine) |

| ~ 1.6 - 1.8 | m | 6H | -CH₂- (piperidine) |

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.

Experimental Protocol for 1H NMR:

-

Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

Integrate the signals and determine the multiplicities.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 158 - 162 (d) | C-F |

| ~ 145 - 148 | C-NO₂ |

| ~ 135 - 138 | C-N (piperidine) |

| ~ 125 - 128 (d) | Ar-CH |

| ~ 115 - 118 (d) | Ar-CH |

| ~ 110 - 113 (d) | Ar-CH |

| ~ 52 - 55 | -N-CH₂- (piperidine) |

| ~ 25 - 27 | -CH₂- (piperidine) |

| ~ 23 - 25 | -CH₂- (piperidine) |

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. The signals for the fluorine-coupled carbons will appear as doublets (d).

Experimental Protocol for 13C NMR:

-

Use the same sample prepared for 1H NMR spectroscopy.

-

Acquire the 13C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

-

Process the spectrum similarly to the 1H NMR spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1590 - 1610 | Strong | Aromatic C=C stretch |

| ~ 1520 - 1540 | Strong | Asymmetric N-O stretch (NO₂) |

| ~ 1340 - 1360 | Strong | Symmetric N-O stretch (NO₂) |

| ~ 1200 - 1250 | Strong | C-N stretch (aryl-amine) |

| ~ 1100 - 1150 | Strong | C-F stretch |

Experimental Protocol for IR Spectroscopy (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

| m/z (Predicted) | Adduct |

| 225.1034 | [M+H]⁺ |

| 247.0853 | [M+Na]⁺ |

| 223.0888 | [M-H]⁻ |

Source: PubChemLite[3]

Experimental Protocol for Mass Spectrometry (ESI):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the spectrum for the molecular ion peak and other characteristic fragment ions.

Conclusion

The structure of 1-(4-Fluoro-2-nitrophenyl)piperidine can be confidently elucidated through a combination of its synthesis via nucleophilic aromatic substitution and comprehensive spectroscopic analysis. While experimental data is not widely published, the predicted spectroscopic characteristics, based on sound chemical principles and data from analogous compounds, provide a robust framework for its identification. This technical guide serves as a valuable resource for researchers working with this and related compounds, providing the necessary protocols and data for its synthesis and characterization.

References

In-depth Technical Guide: 1-(4-Fluoro-2-nitrophenyl)piperidine (CAS 719-70-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluoro-2-nitrophenyl)piperidine is a substituted aromatic piperidine derivative. This document provides a summary of the available chemical information for this compound. Despite a thorough review of scientific literature and chemical databases, detailed experimental protocols, extensive spectroscopic data, and specific biological applications for this particular molecule are not widely published. This guide compiles the existing data from chemical suppliers and provides a theoretical framework for its synthesis and potential areas of investigation based on the chemistry of analogous compounds.

Chemical Identity and Properties

1-(4-Fluoro-2-nitrophenyl)piperidine is classified as a substituted piperidine, a class of compounds of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.[1][2][3][4] The structure incorporates a piperidine ring attached to a fluoronitrobenzene moiety.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 719-70-0 | [2] |

| Molecular Formula | C₁₁H₁₃FN₂O₂ | [2] |

| Molecular Weight | 224.23 g/mol | [2] |

| Physical Form | Solid | Thermo Scientific |

| Purity | ≥97% | Thermo Scientific |

| Hazard Statement | Irritant | Matrix Scientific |

| InChI Key | YSBDMNNCMGUEAL-UHFFFAOYSA-N | Thermo Scientific |

| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)F)--INVALID-LINK--[O-] | Thermo Scientific |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available sources.

Synthesis Pathway: Nucleophilic Aromatic Substitution (SₙAr)

While a specific, detailed experimental protocol for the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine is not available in the reviewed literature, its structure strongly suggests that it is synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. This is a common and well-established method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in this compound.[5]

The most probable synthetic route involves the reaction of 1,4-difluoro-2-nitrobenzene with piperidine . In this proposed reaction, the fluorine atom at the 1-position is activated by the ortho-nitro group, making it susceptible to nucleophilic attack by the secondary amine of the piperidine ring. The fluorine atom is a good leaving group in SₙAr reactions.

Diagram 1: Proposed Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of 1-(4-Fluoro-2-nitrophenyl)piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutics. The introduction of a substituted phenyl ring, such as the 4-fluoro-2-nitrophenyl group, at the 1-position of the piperidine nucleus offers a unique combination of electronic and steric properties that can be exploited to modulate biological activity. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom can significantly influence the compound's polarity, lipophilicity, and ability to interact with biological targets. This technical guide provides an in-depth overview of the potential biological activities of 1-(4-fluoro-2-nitrophenyl)piperidine derivatives, drawing upon existing research on structurally related compounds to highlight promising avenues for future drug discovery and development. While specific research on a broad series of 1-(4-fluoro-2-nitrophenyl)piperidine derivatives is limited, this guide synthesizes available data on analogous structures to provide a comprehensive resource for researchers in the field.

Potential Biological Activities

Based on the biological evaluation of structurally similar piperidine derivatives, compounds based on the 1-(4-fluoro-2-nitrophenyl)piperidine core are anticipated to exhibit a range of pharmacological effects, most notably anticancer and antimicrobial activities.

Anticancer Activity

Piperidine derivatives have been extensively investigated for their potential as anticancer agents. The presence of a nitrophenyl group, in particular, has been associated with cytotoxic effects against various cancer cell lines. Research suggests that these compounds may exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Structurally Related Compounds:

The following table summarizes the in vitro anticancer activity of various piperidine derivatives bearing nitrophenyl or fluorophenyl substitutions. This data, while not specific to the 1-(4-fluoro-2-nitrophenyl)piperidine core, provides valuable insights into the potential potency of this class of compounds.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 1-(anilino-4-(arylsulfanylmethyl)phthalazines | A549 (Lung) | 12: 0.87, 13: 0.54 | [1][2] |

| 1-(anilino-4-(arylsulfanylmethyl)phthalazines | PG (Stomach) | 12: 1.21, 13: 0.98 | [1][2] |

| Thiazolidine-2,4-dione derivatives of ciprofloxacin | LOX IMVI (Melanoma) | 3a: 26.7, 3i: 25.4 | [3] |

| Thiazolidine-2,4-dione derivatives of ciprofloxacin | A498 (Renal) | 3j: 33.9 | [3] |

| 2-amino-4-(1-piperidine) pyridine derivatives | H3122 (ALK-addicted) | 2e: 6.27 | [4] |

| 2-amino-4-(1-piperidine) pyridine derivatives | HCC78 (ROS1-addicted) | 2e: 10.71 | [4] |

Illustrative Signaling Pathway for Anticancer Activity:

The following diagram depicts a hypothetical signaling pathway that could be targeted by 1-(4-fluoro-2-nitrophenyl)piperidine derivatives, leading to apoptosis in cancer cells. This is a generalized representation based on known mechanisms of other cytotoxic agents.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Piperidine derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi. The mechanism of action for antimicrobial piperidines can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.

Quantitative Data on Structurally Related Compounds:

The following table presents the minimum inhibitory concentration (MIC) values for several piperidine derivatives against various microbial strains. This data suggests the potential for 1-(4-fluoro-2-nitrophenyl)piperidine derivatives to be developed as effective antimicrobial agents.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Piperidine-based 1,2,3-triazolylacetamide derivatives | Candida auris | pta1, pta2, pta3: 0.24 - 0.97 | [5] |

| 2,6-disubstituted piperidin-4-one derivatives | Bacillus subtilis | Highly potent (qualitative) | [6] |

| 2,6-disubstituted piperidin-4-one derivatives | Candida albicans | Highly potent (qualitative) | [6] |

| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | Bacillus cereus | 0.75 | [7] |

Illustrative Workflow for Antimicrobial Susceptibility Testing:

The following diagram outlines a standard workflow for determining the antimicrobial activity of a new compound.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]

- 6. academicjournals.org [academicjournals.org]

- 7. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Mechanism of Action of 1-(4-fluoro-2-nitrophenyl)piperidine: A Technical Guide for Researchers

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This technical guide explores the potential mechanisms of action for the novel compound 1-(4-fluoro-2-nitrophenyl)piperidine. Due to the absence of direct experimental data on this specific molecule, this document leverages structure-activity relationships derived from existing research on analogous compounds containing piperidine, fluorophenyl, and nitrophenyl moieties. The proposed mechanisms are therefore hypothetical and require experimental validation.

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities.[1][2][3][4] The specific substitutions on the piperidine ring dictate its pharmacological profile. In the case of 1-(4-fluoro-2-nitrophenyl)piperidine, the fluorinated nitrophenyl group is anticipated to significantly influence its interaction with biological targets.

Core Structural Features and Potential Biological Activities

The key structural components of 1-(4-fluoro-2-nitrophenyl)piperidine suggest several potential avenues for biological activity:

-

Piperidine Ring: This saturated heterocycle is a common motif in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[3][5][6] Its conformational flexibility allows it to adapt to the binding pockets of various molecular targets.[3]

-

Fluorophenyl Group: The fluorine atom can enhance metabolic stability, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[7]

-

Nitrophenyl Group: The electron-withdrawing nitro group can modulate the electronic properties of the aromatic ring, potentially influencing interactions with biological macromolecules. Nitrophenyl-containing compounds have been investigated for antimicrobial and anticancer properties.[8][9]

Based on these features, 1-(4-fluoro-2-nitrophenyl)piperidine could potentially exhibit anticancer, antimicrobial, or anti-inflammatory activities.

Proposed Mechanisms of Action

Given the common therapeutic applications of structurally related piperidine derivatives, the following potential mechanisms of action are proposed for 1-(4-fluoro-2-nitrophenyl)piperidine.

Anticancer Activity

Piperidine derivatives have demonstrated efficacy against various cancer cell lines.[5][6] The potential anticancer mechanisms for this compound could involve:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. 1-(4-fluoro-2-nitrophenyl)piperidine could potentially activate intrinsic or extrinsic apoptotic pathways. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[6]

-

Cell Cycle Arrest: The compound may inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase).[6] This would prevent cancer cells from dividing and growing.

-

Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as PI3K/Akt, NF-κB, or STAT3, could be potential targets.[6] Inhibition of these pathways can suppress tumor growth, proliferation, and metastasis.

Antimicrobial Activity

The presence of the nitrophenyl group suggests a potential for antimicrobial activity.[8][10] The proposed mechanisms include:

-

Inhibition of Bacterial Enzymes: The compound might act as an inhibitor of essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or protein synthesis. The fluorinated nitrophenyl moiety could enhance binding to the active site of these enzymes.[10]

-

Disruption of Bacterial Membranes: While less common for this structural class, the compound could potentially interfere with the integrity of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Activity

Certain piperidine derivatives exhibit anti-inflammatory properties.[5][11] A possible mechanism could be:

-

Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production or activity of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX).

Proposed Experimental Protocols

To investigate the potential mechanisms of action of 1-(4-fluoro-2-nitrophenyl)piperidine, a series of in vitro experiments are proposed.

Anticancer Activity Assays

| Experiment | Methodology | Endpoint |

| Cell Viability Assay | MTT or MTS assay on a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29). | Determine the half-maximal inhibitory concentration (IC50) to assess cytotoxicity. |

| Apoptosis Assay | Annexin V-FITC/Propidium Iodide staining followed by flow cytometry. | Quantify the percentage of apoptotic and necrotic cells. |

| Western Blot Analysis | Probe for key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and signaling pathway proteins (e.g., phosphorylated Akt, NF-κB). | Assess changes in protein expression levels to elucidate signaling pathways. |

| Cell Cycle Analysis | Propidium Iodide staining of DNA followed by flow cytometry. | Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). |

Antimicrobial Activity Assays

| Experiment | Methodology | Endpoint |

| Minimum Inhibitory Concentration (MIC) Assay | Broth microdilution method against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli). | Determine the lowest concentration of the compound that inhibits visible bacterial growth. |

| Bacterial Enzyme Inhibition Assay | In vitro enzymatic assays using purified bacterial enzymes (e.g., DNA gyrase, topoisomerase IV). | Determine the IC50 value for enzyme inhibition. |

Visualizations

The following diagrams illustrate the proposed mechanisms and experimental workflows.

Caption: Proposed anticancer mechanisms of action.

Caption: Experimental workflow for mechanism elucidation.

Conclusion

While the precise mechanism of action for 1-(4-fluoro-2-nitrophenyl)piperidine remains to be elucidated, its structural features strongly suggest potential as an anticancer, antimicrobial, or anti-inflammatory agent. The proposed mechanisms and experimental protocols outlined in this guide provide a foundational framework for future research into the pharmacological profile of this compound. Further investigation is warranted to validate these hypotheses and to determine the therapeutic potential of 1-(4-fluoro-2-nitrophenyl)piperidine.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-(3-Fluoro-4-nitrophenyl)piperidine () for sale [vulcanchem.com]

- 11. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1] The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tool to modulate and enhance the therapeutic potential of these compounds. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides an in-depth overview of the therapeutic applications of fluorinated piperidine compounds, with a focus on their roles in oncology, central nervous system (CNS) disorders, and metabolic diseases. We present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers in this dynamic field of drug discovery.

Applications in Oncology

The use of fluorinated compounds is a well-established strategy in cancer therapy to enhance efficacy and target specificity.[2] Fluorinated piperidine derivatives have shown promise as cytotoxic agents against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected fluorinated piperidine-containing compounds against various human cancer cell lines.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Pyrazolopiperidine | 5-benzyl-7-(2-fluorobenzylidene)-2,3-bis(2-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride | Not Specified | Not Specified | [4] |

| Fluorinated Aminophenylhydrazines | Compound 6 (containing 5 fluorine atoms) | A549 (Lung) | 0.64 | [5] |

| Fluorinated D-galactosamine | 1-O-deacetylated 3-fluoro-D-galactosamine (51) | PC-3 (Prostate) | 28 | [6] |

| Fluorinated D-galactosamine | 4-fluoro-D-galactosamine (50) | PC-3 (Prostate) | 54 | [6] |

| Trisubstituted Pyrimidine | Compound 15 (ARN25499) | Multiple | Not Specified | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated piperidine compounds and incubate for 72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Applications in Central Nervous System (CNS) Disorders

Fluorine's ability to increase lipophilicity and metabolic stability makes it a valuable element in the design of CNS-active drugs, as it can enhance penetration across the blood-brain barrier.[8]

Quantitative Data: CNS Receptor Binding Affinity

The following table presents the in vitro binding affinities (Ki values) of selected fluorinated piperidine derivatives for various CNS receptors.

| Compound | Target Receptor | Ki (nM) | Reference |

| BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride) | Human Histamine H3 Receptor | 0.16 | [8] |

| Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | Sigma-1 Receptor | 3.2 | [9] |

| Compound 2 | Sigma-1 Receptor | 24 | [9] |

| Compound 5 | Sigma-1 Receptor | 3.64 | [10] |

| Compound 11 | Sigma-1 Receptor | 4.41 | [10] |

| Compound 13 | Sigma-1 Receptor | 2.7 | [11] |

| Compound 30 | Sigma-1 Receptor | 2.6 | [11] |

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptors

Principle: This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Procedure:

-

Tissue Preparation: Prepare membrane homogenates from a tissue source expressing the sigma-1 receptor (e.g., rat liver).

-

Assay Buffer: Use a Tris buffer (50 mM, pH 8.0).

-

Radioligand: Use --INVALID-LINK---pentazocine as the radioligand.

-

Incubation: In a final volume of 0.5 mL, incubate the membrane homogenate with various concentrations of the fluorinated piperidine test compound and a fixed concentration of the radioligand.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled sigma-1 receptor ligand (e.g., 10 µM (+)-pentazocine).

-

Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.

Applications in Metabolic Diseases: Diabetes and Alzheimer's Disease

Fluorinated piperidines have shown significant potential as inhibitors of enzymes implicated in metabolic disorders like type 2 diabetes and Alzheimer's disease, such as α-glucosidase and cholinesterases.

Quantitative Data: Enzyme Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 and Ki values) of selected fluorinated piperidine derivatives against α-glucosidase and acetylcholinesterase (AChE).

| Compound/Derivative | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Fluorinated Piperidine 4 | α-Glucosidase | - | - | Competitive | [5] |

| Fluorinated Piperidine 2 | Acetylcholinesterase | - | - | Mixed-type | [5] |

| Phthalimide-benzenesulfonamide Hybrid 4m | α-Glucosidase | 52.2 ± 0.1 | 52.7 | Competitive | |

| Dihydrofuro[3,2-b]piperidine 32 | α-Glucosidase | 0.07 | - | - | [9] |

| Dihydrofuro[3,2-b]piperidine 28 | α-Glucosidase | 0.5 | - | - | [9] |

Experimental Protocols

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Procedure:

-

Reagent Preparation:

-

Phosphate Buffer (100 mM, pH 6.8)

-

α-Glucosidase Solution (0.5 U/mL in phosphate buffer)

-

pNPG Solution (5 mM in phosphate buffer)

-

Sodium Carbonate Solution (1 M)

-

-

Assay in 96-well plate:

-

Blank: 60 µL of phosphate buffer.

-

Control: 50 µL of phosphate buffer and 10 µL of solvent.

-

Test Sample: 50 µL of phosphate buffer and 10 µL of the fluorinated piperidine compound at various concentrations.

-

-

Enzyme Addition: Add 20 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubation: Mix and pre-incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Principle: This colorimetric assay measures AChE activity based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Procedure:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB Solution (10 mM in phosphate buffer)

-

Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water)

-

AChE Solution (1 U/mL in phosphate buffer)

-

-

Assay in 96-well plate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL fluorinated piperidine compound solution.

-

-

Pre-incubation: Mix and incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of ATCI solution to initiate the reaction (for control and test sample wells).

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Caption: Mechanism of competitive inhibition of acetylcholinesterase.

Conclusion

The incorporation of fluorine into the piperidine scaffold is a highly effective strategy for the development of novel therapeutic agents with enhanced properties. This guide has provided a snapshot of the current landscape, highlighting the potential of fluorinated piperidines in oncology, CNS disorders, and metabolic diseases. The provided quantitative data offers a basis for comparison and target selection, while the detailed experimental protocols serve as a practical resource for researchers. The continued exploration of structure-activity relationships and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of new and improved fluorinated piperidine-based drugs.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex [mdpi.com]

- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. | Semantic Scholar [semanticscholar.org]

The Strategic Role of Fluorine Substitution in Piperidine Pharmacology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of biological systems. The strategic incorporation of fluorine into these molecules has emerged as a powerful tool to modulate their pharmacological properties, often leading to enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the multifaceted role of fluorine substitution in piperidine pharmacology, with a focus on its impact on key drug-like properties: metabolic stability, acidity (pKa), lipophilicity (logP), and target binding affinity.

Impact of Fluorination on Key Pharmacological Parameters

The introduction of fluorine, the most electronegative element, into a piperidine-containing molecule can induce profound changes in its electronic and conformational landscape. These alterations, in turn, influence its pharmacokinetic and pharmacodynamic behavior.

Metabolic Stability

A primary driver for the use of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery for drug metabolism in the liver. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked, leading to a longer in vivo half-life and improved bioavailability.[1] For instance, the fluorination of certain drug candidates has been shown to significantly increase their metabolic half-life in human liver microsomes.

Table 1: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Piperidine Analogs

| Compound/Analog | Description | t½ (min) in HLM | Intrinsic Clearance (CLint) (µL/min/mg protein) in HLM | Reference |

| Risperidone | Antipsychotic with a piperidine moiety | - | - | [2] |

| 9-Fluororisperidone | Fluorinated analog of Risperidone | 16-fold more stable than Risperidone | - | [2] |

| Piperidine Analog 20a | Atypical DAT Inhibitor | Improved metabolic stability | - | [3] |

| Piperazine Analog | Precursor to 20a | Lower metabolic stability | - | [3] |

Note: Quantitative data for a broad, directly comparable series of fluorinated and non-fluorinated piperidine analogs is not extensively available in single literature sources. The data presented represents examples of the well-established trend of increased metabolic stability upon fluorination.

Acidity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of a nearby basic nitrogen atom in the piperidine ring.[4][5] This reduction in basicity can have several important consequences for a drug's behavior. A lower pKa can lead to a lower proportion of the compound being protonated at physiological pH (around 7.4). This can improve membrane permeability and oral absorption, as the neutral form of a drug more readily crosses lipid bilayers.[4][5] However, a significant drop in pKa might also reduce the binding affinity if a charged interaction with the target protein is crucial for activity.

Table 2: Effect of Fluorination on the pKa of Piperidine Derivatives

| Compound/Analog | Position of Fluorine | pKa | ΔpKa (vs. Non-fluorinated) | Reference |

| Piperidine | - | ~11.2 | - | General Value |

| 4-Fluoropiperidine | 4-position | 9.5 | -1.7 | [4] |

| 3-(3-(Piperidin-1-yl)propyl)indole | - | 9.8 | - | [5] |

| 3-(3-(4-Fluoropiperidin-1-yl)propyl)indole | 4-position of piperidine | 8.7 | -1.1 | [5] |

| Ropivacaine | - | 8.2 | - | [6] |

| Fluorinated Ropivacaine Analog | On N-propyl chain | 7.5 | -0.7 | [6] |

Lipophilicity (logP)

The effect of fluorine substitution on lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is complex and context-dependent.[6] While fluorine is more lipophilic than hydrogen, the overall change in a molecule's logP upon fluorination depends on the position and number of fluorine atoms, as well as the surrounding molecular environment. In some cases, fluorination can increase lipophilicity, potentially enhancing membrane permeability and brain penetration.[7] However, in other instances, particularly when fluorine is introduced near polar functional groups, it can lead to a decrease in lipophilicity due to intramolecular interactions and alterations in hydration. A study on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides found that while the intrinsic lipophilicity of the neutral species increased, the decrease in basicity due to fluorine led to overall similar or higher lipophilicity at neutral pH.[6]

Table 3: Impact of Fluorination on the Lipophilicity (logP/logD) of Piperidine Derivatives

| Compound/Analog | Position of Fluorine | logP / logD | Change upon Fluorination | Reference |

| Ropivacaine | - | logD = 2.9 | - | [6] |

| Monofluoro-Ropivacaine Analog | On N-propyl chain | logD = 3.1 | +0.2 | [6] |

| Difluoro-Ropivacaine Analog | On N-propyl chain | logD = 3.3 | +0.4 | [6] |

| Trifluoro-Ropivacaine Analog | On N-propyl chain | logD = 3.5 | +0.6 | [6] |

Binding Affinity

The introduction of fluorine can modulate the binding affinity of a piperidine-containing ligand for its biological target through several mechanisms. The electronic perturbations caused by fluorine can alter the charge distribution of the molecule, potentially leading to more favorable electrostatic interactions with the protein binding pocket.[7] Fluorine can also participate in non-covalent interactions, such as hydrogen bonds with backbone amides or orthogonal multipolar interactions with aromatic residues. Furthermore, the conformational constraints imposed by fluorine substitution can lock the piperidine ring into a more bioactive conformation, thereby increasing binding affinity. However, the introduction of fluorine can also lead to steric clashes or unfavorable electronic interactions, resulting in decreased affinity. Therefore, the effect of fluorination on binding affinity is highly specific to the particular drug-target interaction.

Table 4: Binding Affinities of Fluorinated and Non-Fluorinated Piperidine Ligands

| Compound/Analog | Target | Binding Affinity (Ki or IC50 in nM) | Effect of Fluorination | Reference |

| 3-(3-(Piperidin-1-yl)propyl)indole | 5-HT1D Receptor | Ki = 1.5 | - | [5] |

| 3-(3-(4-Fluoropiperidin-1-yl)propyl)indole | 5-HT1D Receptor | Ki = 2.1 | Slight decrease | [5] |

| Atypical DAT Inhibitor (Piperazine) | Dopamine Transporter (DAT) | Ki = 230 | - | [8] |

| Atypical DAT Inhibitor (Piperidine Analog 20a) | Dopamine Transporter (DAT) | Ki = 3-382 | Variable, but improved stability | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a piperidine derivative.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the test compound (typically 1-10 mM) in deionized water or a suitable co-solvent if solubility is an issue.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

-

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[9]

-

Titration:

-

Place a known volume of the test compound solution in a thermostatted vessel and add the background electrolyte.

-

If the compound is a base, titrate with the standardized strong acid solution. If it is an acid, titrate with the standardized strong base solution.

-

Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Measurement of Lipophilicity (logP) by HPLC

Objective: To determine the octanol-water partition coefficient (logP) of a piperidine derivative using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

System Preparation:

-

Use a reverse-phase HPLC column (e.g., C18).

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Measure the retention time (tR) for each standard.

-

Generate a calibration curve by plotting the logarithm of the capacity factor (log k') versus the known logP values of the standards. The capacity factor is calculated as k' = (tR - t0) / t0, where t0 is the column dead time.

-

-

Sample Analysis:

-

Dissolve the test compound in a suitable solvent and inject it into the HPLC system.

-

Measure the retention time (tR) of the test compound.

-

-

Data Analysis:

-

Calculate the log k' for the test compound.

-

Determine the logP of the test compound by interpolating its log k' value on the calibration curve.

-

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of a piperidine derivative.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a NADPH-regenerating system (containing, for example, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM suspension in the buffer at 37°C.

-

Add the test compound to the microsome suspension to achieve the desired final concentration (typically 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration control.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / mg of microsomal protein).[10]

-

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a piperidine derivative for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the target receptor from cultured cells or animal tissue. This typically involves homogenization and centrifugation to isolate the membrane fraction.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound (the competitor).

-

Add the prepared cell membranes to each well.

-

-

Incubation:

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection:

-

Place the filter discs in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualization of Key Pathways and Workflows

Experimental Workflows

Caption: Generalized experimental workflows for key pharmacological assays.

Signaling Pathways

Many fluorinated piperidine-containing drugs target G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for Dopamine D2, Serotonin 5-HT2A, and Muscarinic M1 receptors, which are common targets.

Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway.

Caption: Muscarinic M1 Receptor (Gq-coupled) Signaling Pathway.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold is a versatile and powerful strategy in modern drug discovery. By judiciously positioning fluorine atoms, medicinal chemists can fine-tune a range of critical pharmacological parameters, including metabolic stability, pKa, lipophilicity, and binding affinity. A thorough understanding of the principles outlined in this guide, coupled with the application of robust experimental methodologies, will continue to facilitate the rational design of novel piperidine-based therapeutics with improved efficacy and safety profiles.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its importance as a "privileged scaffold".[1] This technical guide provides a comprehensive overview of the discovery and profound importance of functionalized piperidines in research, with a particular focus on their role in drug development. We will delve into their diverse pharmacological activities, present key quantitative data, provide detailed experimental protocols for their synthesis, and visualize their mechanisms of action through signaling pathway diagrams.

The Discovery and Significance of Functionalized Piperidines

The journey of piperidine in medicinal chemistry began with the isolation of piperine, the pungent compound from black pepper, which features a piperidine moiety.[2] Since then, the piperidine framework has been identified in numerous alkaloids and has become a focal point for synthetic chemists and pharmacologists.[1] The synthetic accessibility and the ability to introduce a wide array of functional groups onto the piperidine ring allow for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of piperidine-containing drugs across a broad spectrum of therapeutic areas.[3]

Functionalized piperidines exert their biological effects by interacting with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4] Their conformational flexibility allows them to adopt optimal geometries for binding to the active sites of these targets, leading to potent and selective modulation of their function.

Pharmacological Applications and Quantitative Data

The therapeutic applications of functionalized piperidines are extensive. They are integral components of drugs targeting the central nervous system (CNS), cancer, infectious diseases, and more. The following tables summarize the quantitative data for representative functionalized piperidines in various therapeutic areas.

Anticancer Activity

Piperidine derivatives have shown significant promise as anticancer agents by modulating critical signaling pathways, inducing apoptosis, and inhibiting cancer-related enzymes.[5]

| Compound/Drug Name | Cancer Cell Line | Target/Mechanism of Action | IC50 Value | Reference |

| Tetramethylpiperidine-substituted phenazine (B4125) | Various cancer cell lines | Growth inhibition | 0.48 µg/ml (mean) | [6] |

| Piperidine Derivative | A549 (Lung Carcinoma) | Cytotoxicity | 32.43 µM | [7] |

| Imidazo[1,2-a]pyrimidine derivative (4d) | MDA-MB-231 (Breast Cancer) | Antiproliferative | 35.1 µM | [8] |

| 2,4-disubstituted-2-thiopyrimidine derivative (21d) | HCT-116 (Colon Carcinoma) | VEGFR-2 inhibitor | 58.2 µg/ml | [9] |

| DTPEP | MCF-7 (Breast Cancer) | Cytotoxicity | 0.8 ± 0.04 µM | [5] |

| Compound 17a | PC3 (Prostate Cancer) | Cytotoxicity | 0.81 µM | [5] |

Central Nervous System (CNS) Activity

The piperidine scaffold is a key feature in many CNS-active drugs, modulating neurotransmitter receptors and transporters.

| Compound/Drug Name | Target Receptor | Activity | Kᵢ Value (nM) | Reference |

| Piperidine Derivative (Compound 5) | Histamine H₃ Receptor | Antagonist | 7.70 | [10] |

| Piperidine Derivative (Compound 11) | Histamine H₃ Receptor | Antagonist | 6.2 | [10] |

| Piperidine-based ligand (77-LH-28-1 analog) | Dopamine D₄ Receptor | Antagonist | - | [11] |

| OSU-6162 | Dopamine D₂ / Serotonin 5-HT₂ₐ Receptors | Partial Agonist | - | [12] |

Antiviral Activity

Functionalized piperidines have emerged as potent antiviral agents, targeting various stages of the viral life cycle.

| Compound/Drug Name | Virus | Cell Line | EC50 Value | Reference |

| Piperidine-substituted purine (FZJ13) | HIV-1 | - | Comparable to 3TC | [13] |

| Piperidine-substituted purine (FZJ05) | Influenza A/H1N1 | Madin-Darby canine kidney | Lower than ribavirin | [13] |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza virus (various strains) | - | as low as 0.05 µM | [14] |

| N-substituted Piperidine (Compound 5c) | Influenza A/Swine/Iowa/30 (H1N1) | MDCK | Comparable to rimantadine | [15] |

Key Signaling Pathways

The therapeutic efficacy of many functionalized piperidines stems from their ability to modulate key cellular signaling pathways. Here, we visualize two such pathways that are frequently targeted by piperidine-containing drugs.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16] Several piperidine-based inhibitors target components of this pathway.

Dopamine and Serotonin Receptor Signaling

Functionalized piperidines are prevalent in antipsychotic and antidepressant medications, often acting as antagonists or modulators of dopamine and serotonin receptors in the CNS.[17]

Experimental Protocols for the Synthesis of Functionalized Piperidines

The synthesis of functionalized piperidines is a dynamic area of research, with numerous methodologies being developed to create diverse molecular architectures. Multicomponent reactions (MCRs) are particularly powerful for generating complexity in a single step.[18]

Protocol 1: One-Pot, Multicomponent Synthesis of Highly Functionalized Piperidines

This protocol describes a tetrabutylammonium tribromide (TBATB) catalyzed one-pot synthesis of highly functionalized piperidine derivatives.[19]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Aniline (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Tetrabutylammonium tribromide (TBATB) (0.1 mmol)

-

Ethanol (10 mL)

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), aniline (1 mmol), ethyl acetoacetate (1 mmol), and TBATB (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired highly functionalized piperidine derivative.

Experimental Workflow for Multicomponent Synthesis

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Piperidines

This protocol details an efficient and environmentally friendly microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane.[20]

Materials:

-

1,5-Dichloropentane (1.0 mmol)

-

Primary amine (1.0 mmol)

-

Potassium carbonate (2.0 mmol)

-

Deionized water (2 mL)

-

Diethyl ether

Procedure:

-

In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add deionized water (2 mL) to the vessel.

-

Seal the vessel and irradiate the mixture in a microwave reactor at 150°C for 10-20 minutes.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.

-

If necessary, purify the crude product by column chromatography on silica gel.

Conclusion

Functionalized piperidines continue to be a central focus of research and development in the pharmaceutical industry. Their remarkable versatility, broad range of pharmacological activities, and amenability to diverse synthetic strategies ensure their enduring importance. This technical guide has provided a snapshot of the discovery, significance, and practical application of this privileged scaffold. As our understanding of disease biology deepens and synthetic methodologies advance, the piperidine ring is poised to remain a cornerstone of innovative drug design for the foreseeable future.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nwmedj.org [nwmedj.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pharmaceuticals | Special Issue : Dopamine and Serotonin Receptors: Selective or Multitarget Ligands for the Treatment of Central Nervous System Diseases [mdpi.com]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. taylorfrancis.com [taylorfrancis.com]

- 19. [PDF] Synthesis of highly functionalized piperidines by one-pot multicomponent reaction using tetrabutylammonium tribromide (TBATB) | Semantic Scholar [semanticscholar.org]

- 20. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Nucleophilic Aromatic Substitution on Fluoro-Nitro-Aromatic Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles, experimental considerations, and practical applications of nucleophilic aromatic substitution (SNAr) reactions on fluoro-nitro-aromatic compounds. This class of reactions is of paramount importance in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, offering a robust methodology for the functionalization of aromatic systems.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic compounds, SNAr reactions are favored on electron-deficient aromatic rings.[2][3] The presence of strong electron-withdrawing groups, such as nitro (-NO₂) groups, is crucial for activating the ring towards nucleophilic attack.[1][2] When the leaving group is a halogen, particularly fluorine, the reactivity of the system is significantly enhanced.

Fluoro-nitro-aromatic compounds are particularly well-suited substrates for SNAr reactions due to the synergistic effects of the nitro group and the fluorine atom. The nitro group, especially when positioned ortho or para to the fluorine, strongly activates the ring and stabilizes the reaction intermediate.[1][4] Fluorine, despite being the most electronegative halogen, is an excellent leaving group in this context. Its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3] This combination of a potent activating group and a good leaving group makes SNAr reactions on fluoro-nitro-aromatic rings a versatile and widely utilized synthetic tool.[5]

The Reaction Mechanism

The SNAr reaction on fluoro-nitro-aromatic rings predominantly proceeds via a two-step addition-elimination mechanism.[5][6]

-